N-(4-chloro-2-methoxyphenyl)butanamide

Medicinal Chemistry ADME Properties Lipophilicity

This phenylbutanamide building block features a 4-chloro-2-methoxy substitution pattern delivering a calculated LogP of 3.74, clearly differentiated from de-chloro (LogP 2.51) and de-methoxy (LogP 3.15) analogs. This intermediate LogP makes it an ideal scaffold for medicinal chemists optimizing ADME properties, balancing membrane permeability and aqueous solubility. Supplied at ≥98% purity, it enables convergent synthesis of complex pharmaceutical candidates without re-optimization of the core anilide. The electron-withdrawing chloro and electron-donating methoxy groups provide a tunable electronic environment for SAR studies. Procure today for reliable building block supply.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 196866-07-6
Cat. No. B3249751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methoxyphenyl)butanamide
CAS196866-07-6
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=C(C=C1)Cl)OC
InChIInChI=1S/C11H14ClNO2/c1-3-4-11(14)13-9-6-5-8(12)7-10(9)15-2/h5-7H,3-4H2,1-2H3,(H,13,14)
InChIKeyNFZQGGINHWUBTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chloro-2-methoxyphenyl)butanamide (CAS 196866-07-6) | Pharmaceutical Intermediate & Research Building Block


N-(4-chloro-2-methoxyphenyl)butanamide (CAS 196866-07-6) is an ortho-methoxy, para-chloro substituted phenylbutanamide derivative with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound serves primarily as a pharmaceutical intermediate and building block in organic synthesis, characterized by its dual substitution pattern that imparts distinct electronic and steric properties . Its predicted boiling point is 359 °C, and it exhibits a calculated LogP of 3.74, indicating moderate lipophilicity suitable for medicinal chemistry applications [1].

Why N-(4-chloro-2-methoxyphenyl)butanamide Cannot Be Readily Substituted with In-Class Analogs


The specific 4-chloro-2-methoxy substitution pattern on the phenyl ring of N-(4-chloro-2-methoxyphenyl)butanamide is critical for its physicochemical and potential biological properties. Replacing it with a generic anilide or a differently substituted analog can lead to significant changes in lipophilicity, electronic distribution, and steric bulk, which directly impact solubility, membrane permeability, and molecular recognition events [1]. For instance, removing the chlorine atom (as in N-(4-methoxyphenyl)butanamide) reduces the LogP from approximately 3.74 to 2.51 [2], while removing the methoxy group (as in N-(4-chlorophenyl)butanamide) lowers the LogP to 3.15 [3]. These quantifiable differences in lipophilicity can alter a compound's behavior in biological assays and synthetic applications, making direct substitution unreliable without re-optimization.

Quantitative Differentiation of N-(4-chloro-2-methoxyphenyl)butanamide: Comparative Evidence for Procurement Decisions


Lipophilicity (LogP) Comparison: Enhanced Lipophilicity vs. De-chloro and De-methoxy Analogs

The calculated LogP for N-(4-chloro-2-methoxyphenyl)butanamide is 3.74 [1]. In contrast, the de-chloro analog N-(4-methoxyphenyl)butanamide exhibits a significantly lower LogP of 2.51 [2], a difference of 1.23 log units. The de-methoxy analog N-(4-chlorophenyl)butanamide has a LogP of 3.15 [3], which is 0.59 log units lower. These data demonstrate that the presence of both the 4-chloro and 2-methoxy substituents is necessary to achieve the higher lipophilicity characteristic of this compound.

Medicinal Chemistry ADME Properties Lipophilicity

Molecular Weight and Formula Differentiation from Acetamide Homolog

N-(4-chloro-2-methoxyphenyl)butanamide (C11H14ClNO2, MW = 227.69 g/mol) differs from its shorter-chain acetamide homolog N-(4-chloro-2-methoxyphenyl)acetamide (C9H10ClNO2, MW = 199.63 g/mol) [1] by an additional two carbon atoms in the acyl chain. This results in a molecular weight increase of 28.06 g/mol and adds one additional rotatable bond, which can influence conformational flexibility and solid-state packing.

Organic Synthesis Building Blocks Molecular Properties

Polar Surface Area (PSA) and Hydrogen Bonding Profile

The target compound has a calculated Polar Surface Area (PSA) of 41.82 Ų [1]. This value is influenced by the amide group and the methoxy oxygen. In comparison, the de-chloro analog N-(4-methoxyphenyl)butanamide has a reported PSA of 38.33 Ų [2], while the de-methoxy analog N-(4-chlorophenyl)butanamide has a PSA of 29.1 Ų [3]. The 4-chloro-2-methoxy substitution pattern yields an intermediate PSA value, which can be advantageous for balancing membrane permeability and aqueous solubility.

ADME Prediction Drug-likeness Physicochemical Properties

Commercial Availability and Purity Specifications

N-(4-chloro-2-methoxyphenyl)butanamide is commercially available from multiple suppliers with a standard purity specification of ≥98% . This high purity grade is essential for its intended use as a pharmaceutical intermediate and research building block. While the acetamide analog is also available, its purity and supply chain may differ, impacting the reliability and cost of procurement for specific synthetic routes .

Procurement Quality Control Chemical Supply

Recommended Application Scenarios for N-(4-chloro-2-methoxyphenyl)butanamide Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

The distinct LogP of 3.74 for N-(4-chloro-2-methoxyphenyl)butanamide, compared to its de-chloro (LogP 2.51) and de-methoxy (LogP 3.15) analogs [1], makes it a valuable scaffold for medicinal chemists aiming to fine-tune lipophilicity within a specific range. This property is crucial for optimizing ADME characteristics, particularly for targets where moderate lipophilicity is desired to balance membrane permeability and aqueous solubility. The compound can serve as a starting point for SAR studies exploring the impact of halogen and methoxy substitution on target engagement.

Synthesis of Pharmaceutical Intermediates Requiring Specific Aryl Substitution

As a commercial building block with a purity of ≥98% , N-(4-chloro-2-methoxyphenyl)butanamide is well-suited for use as an intermediate in the synthesis of more complex pharmaceutical candidates. The 4-chloro-2-methoxyphenyl moiety is a common pharmacophore found in various bioactive molecules, and its pre-installation on a butanamide scaffold allows for efficient convergent synthesis. Its molecular weight of 227.69 g/mol and C11H14ClNO2 formula provide a convenient handle for further functionalization.

Physicochemical Profiling and Computational Model Validation

The availability of calculated physicochemical data, including LogP (3.74) and PSA (41.82 Ų) [1], makes N-(4-chloro-2-methoxyphenyl)butanamide a useful compound for validating in silico prediction models and experimental measurement techniques. Researchers can use this compound to benchmark their assays for lipophilicity determination or to test the accuracy of computational ADME predictions for anilide derivatives. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups provides a diverse electronic environment for study.

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